molecular formula C15H17NO9 B602327 6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 34220-56-9

6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No. B602327
CAS RN: 34220-56-9
M. Wt: 355.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid” is a chemical compound with potential in scientific research1. Its multifunctional properties enable its application in various fields1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but I couldn’t find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

The chemical reactions involving a compound depend on its structure and properties. Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, melting point, boiling point, etc. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Catalytic Oxidation

6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is involved in the catalytic oxidation of alcohols to various carbonyl compounds. Uyanik et al. (2009) describe the use of electron-donating group-substituted iodoxybenzoic acids as catalysts in this process, highlighting the efficiency and selectivity of these reactions in the presence of Oxone (Uyanik, Akakura, & Ishihara, 2009).

Synthesis of Acetoxy-Substituted Compounds

In a study by Yan et al. (2010), the synthesis of acetoxy-substituted triene from oleanolic acid is detailed. This process involves several steps including methyl esterification and benzoylation, showcasing the compound's utility in complex organic syntheses (Liu Yan, Yang Haijun, Li Chun-ling, Li Cailin, & Yang Jun-Jiao, 2010).

Study of Carboxylic Acids

Mammino and Kabanda (2010) conducted a computational study on 2,4,6-Trihydroxybenzoic acid, which shares structural similarities with 6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. They explored its conformational behavior in vacuo and in water solution, providing insights into the intramolecular interactions and stability of similar compounds (Mammino & Kabanda, 2010).

Crystal Structure Analysis

The crystal structures of related compounds, such as 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid, have been studied by Obreza and Perdih (2012). These investigations provide valuable data on the molecular arrangement and stability of carboxylic acid derivatives (Obreza & Perdih, 2012).

Safety And Hazards

The safety and hazards of a compound depend on its properties. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound.


Future Directions

The future directions for research on a compound depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on the future directions for research on this compound.


properties

IUPAC Name

6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTXIFPCUCHZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acedoben Acyl Glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
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6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

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